molecular formula C14H15BrN4O3S B2983683 5-Bromo-2-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2034329-17-2

5-Bromo-2-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine

Cat. No. B2983683
CAS RN: 2034329-17-2
M. Wt: 399.26
InChI Key: RKNAZBZWJPGQBE-UHFFFAOYSA-N
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Description

“5-Bromo-2-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine” is a chemical compound . It is part of a class of compounds known as heterocyclic pyrimidines . Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms . They are integral parts of DNA and RNA and have diverse pharmacological properties .

Scientific Research Applications

Bromination Techniques and Applications

Bromination of pyrimidine nucleotides demonstrates a convenient method using potassium bromide and potassium monoperoxysulfate, leading to selective bromination and the formation of 5-bromopyrimidine products. This technique is pivotal in synthesizing brominated pyrimidine derivatives for further research applications, including the study of nucleotides and their analogs (Ross & Burrows, 1997).

Synthesis and Derivatives

The synthesis of pyrimido[4,5-e][1,3,4]thiadiazine derivatives from bromopyrimidine compounds has been documented. Such derivatives have potential applications in medicinal chemistry and drug design, demonstrating the versatility of bromopyrimidine compounds in synthesizing novel heterocyclic compounds (Rahimizadeh et al., 2007).

Antiviral and Pharmacological Activities

Brominated pyrimidines have been explored for their antiviral properties. For instance, compounds like 5-bromouracil are known for their radiosensitizing activity in cancer treatment due to their reaction with electrons producing highly reactive uracil-5-yl radicals (Kumar & Sevilla, 2017). Moreover, derivatives of tubercidin with bromine substitutions have been evaluated for antiviral properties against a range of viruses, indicating the potential of bromopyrimidines in developing antiviral agents (Bergstrom et al., 1984).

Synthetic Methodologies and Chemical Properties

Research into synthetic methodologies and the chemical properties of bromopyrimidines, such as the study on 5-bromoverongamine from marine sponges, highlights the natural occurrence and potential application of such compounds in biofouling and marine biology studies (Thirionet et al., 1998).

properties

IUPAC Name

5-bromo-2-(1-pyridin-3-ylsulfonylpiperidin-3-yl)oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4O3S/c15-11-7-17-14(18-8-11)22-12-3-2-6-19(10-12)23(20,21)13-4-1-5-16-9-13/h1,4-5,7-9,12H,2-3,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNAZBZWJPGQBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CN=CC=C2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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